molecular formula C23H23N3O3S B2945421 (E)-4-(benzylsulfonyl)-N-(4-(phenyldiazenyl)phenyl)butanamide CAS No. 1007032-90-7

(E)-4-(benzylsulfonyl)-N-(4-(phenyldiazenyl)phenyl)butanamide

Cat. No. B2945421
CAS RN: 1007032-90-7
M. Wt: 421.52
InChI Key: JNLPUKIWJQOGTE-OCEACIFDSA-N
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Description

(E)-4-(benzylsulfonyl)-N-(4-(phenyldiazenyl)phenyl)butanamide, also known as BSA, is a chemical compound that has been widely used in scientific research due to its unique properties.

Scientific Research Applications

Sulfonamide and Benzoylurea Applications

Carbonic Anhydrase Inhibition and Diuretic Action

Sulfonamide derivatives, including benzothiadiazines and high ceiling diuretics, have been identified for their carbonic anhydrase inhibitory properties. These compounds are clinically used to manage conditions like obesity, cancer, epilepsy, and hypertension due to their ability to inhibit specific isoforms of carbonic anhydrase present in kidneys and blood vessels. This inhibition leads to increased nitrite excretion in urine, suggesting a role in blood pressure regulation and organ protection (Carta & Supuran, 2013).

Environmental Safety of Surfactants

Surfactants, including those with sulfonate and sulfonamide functionalities, are extensively used in personal care and cleaning products. Comprehensive reviews have shown that these compounds, despite their high volume use and wide environmental dispersal, do not adversely impact aquatic or sediment environments at current levels of usage. This highlights their environmental safety when used responsibly (Cowan-Ellsberry et al., 2014).

Chemical Synthesis and Organic Chemistry

Sulfonamide groups are integral in medicinal chemistry, serving as bioisosteric replacements for urea or sulfamate functionalities in drug design. This versatility makes sulfonamide derivatives, including those similar in structure or functionality to the query compound, valuable in the synthesis of a wide range of therapeutics targeting diverse diseases (Reitz, Smith, & Parker, 2009).

properties

IUPAC Name

4-benzylsulfonyl-N-(4-phenyldiazenylphenyl)butanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H23N3O3S/c27-23(12-7-17-30(28,29)18-19-8-3-1-4-9-19)24-20-13-15-22(16-14-20)26-25-21-10-5-2-6-11-21/h1-6,8-11,13-16H,7,12,17-18H2,(H,24,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JNLPUKIWJQOGTE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CS(=O)(=O)CCCC(=O)NC2=CC=C(C=C2)N=NC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H23N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101038976
Record name Butanamide, N-[4-(2-phenyldiazenyl)phenyl]-4-[(phenylmethyl)sulfonyl]-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101038976
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

421.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(E)-4-(benzylsulfonyl)-N-(4-(phenyldiazenyl)phenyl)butanamide

CAS RN

1007032-90-7
Record name Butanamide, N-[4-(2-phenyldiazenyl)phenyl]-4-[(phenylmethyl)sulfonyl]-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101038976
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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